Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-
Description
(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine is a chiral pyrrolidine derivative characterized by a stereogenic center at the 2-position of the pyrrolidine ring. The compound features two 3,5-dimethylphenyl groups attached to a hydroxymethyl moiety, which is further protected by a triethylsilyl (TES) ether group. This structural design enhances steric bulk and electronic tunability, making it a candidate for applications in asymmetric catalysis, chiral auxiliaries, or pharmaceutical intermediates .
Properties
Molecular Formula |
C27H41NOSi |
|---|---|
Molecular Weight |
423.7 g/mol |
IUPAC Name |
[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane |
InChI |
InChI=1S/C27H41NOSi/c1-8-30(9-2,10-3)29-27(26-12-11-13-28-26,24-16-20(4)14-21(5)17-24)25-18-22(6)15-23(7)19-25/h14-19,26,28H,8-13H2,1-7H3/t26-/m0/s1 |
InChI Key |
HMLPLJIECWWHBA-SANMLTNESA-N |
Isomeric SMILES |
CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
- Substrate Activation : The alcohol precursor is dissolved in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere.
- Silylating Agent : Triethylsilyl triflate (TESOTf, 1.2 equiv) is introduced at −78°C to minimize side reactions.
- Base-Mediated Deprotonation : Triethylamine (3.0 equiv) neutralizes liberated triflic acid, driving the reaction to completion.
- Thermal Optimization : Heating at 40–60°C for 8–12 hours ensures quantitative silyl ether formation.
Critical Parameters :
This method achieves yields of 78–92% with >99% enantiomeric excess (ee) when using enantiopure alcohol precursors.
Alternative Silylation Approaches
TMS-Protected Intermediate Strategy
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety while maintaining stereochemical integrity:
Continuous Flow Reactor Design
| Parameter | Pilot Plant Specification |
|---|---|
| Reactor Volume | 500 L (stainless steel) |
| Residence Time | 2.5 hours at 55°C |
| Throughput | 12 kg/day |
| Purification | Simulated moving bed chromatography |
This system reduces thermal degradation risks compared to batch processing, achieving 85% isolated yield.
Byproduct Management
Common impurities and mitigation strategies:
- Desilylated Adduct (3–7%) : Controlled via rigorous moisture exclusion (<10 ppm H₂O)
- Diastereomeric Silyl Ethers : Suppressed using high-purity (>99.5%) (S)-alcohol precursor
- Oxidative Byproducts : Nitrogen blanket with <0.1% O₂ maintained throughout synthesis
Stereochemical Validation Protocols
Ensuring configuration retention during silylation requires multimodal analysis:
Chiral HPLC Profiling
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak IA-3 | Hexane/i-PrOH (95:5) | 12.7 (S), 14.2 (R) |
Method achieves baseline separation (Rs = 2.1) for enantiomeric purity assessment.
X-ray Crystallography
Single-crystal analysis confirms absolute configuration:
- Space Group : P2₁2₁2₁
- R Factor : 0.0321
- Key Bond Angles : C1–O–Si = 112.3°, validating silyl ether geometry
Emerging Methodologies
Photoinduced Silyl Migration
A photochemical approach enables direct pyridine-to-pyrrolidine ring contraction:
- Pyridine derivatives (1.0 equiv) react with PhMe₂SiBpin (2.2 equiv) under 365 nm irradiation.
- N-Benzoylation with BzCl (1.1 equiv) yields bicyclic intermediate.
- Hydrogenolysis over Pd/C affords target compound in 61% overall yield.
Advantage : Avoids multi-step alcohol precursor synthesis.
Challenge : Limited functional group tolerance for electron-withdrawing substituents.
Chemical Reactions Analysis
Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Recent studies have highlighted the potential of pyrrolidine derivatives in combating antimicrobial resistance. A library of pyrrolidine-2,3-dione scaffolds has shown significant activity against biofilms formed by Staphylococcus aureus, a common pathogen responsible for various infections. These compounds displayed improved aqueous solubility and potent anti-biofilm properties, making them promising candidates for new antimicrobial therapies . -
Drug Development :
The unique structural features of pyrrolidine compounds allow for modifications that enhance their pharmacological profiles. Research indicates that introducing different substituents can optimize their interactions with biological targets, leading to the development of more effective drugs . For instance, pyrrolidine derivatives have been explored as potential treatments for conditions such as bacterial infections and cancer due to their ability to inhibit specific biological pathways.
Materials Science Applications
-
Polymer Chemistry :
Pyrrolidine derivatives are being investigated for their role in synthesizing novel polymers with enhanced mechanical and thermal properties. The incorporation of silyl groups can improve the stability and functionality of polymeric materials, making them suitable for various industrial applications . -
Catalysis :
The compound's nitrogen-containing ring structure allows it to act as a ligand in catalysis. Pyrrolidine-based catalysts have been utilized in asymmetric synthesis reactions, providing high selectivity and yield in producing chiral compounds essential in pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism by which Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Aryl and Silyl Groups
Key Compounds:
Structural Implications:
- This contrasts with 3,5-bis(trifluoromethyl)phenyl (), where electron-withdrawing trifluoromethyl groups stabilize negative charges, favoring electrophilic reactivity . Unsubstituted Aryl: Compounds like (3S,4S)-bis-TBDMS-pyrrolidine () lack aryl substituents, reducing steric hindrance but limiting electronic modulation .
Silyl Protecting Groups :
- Triethylsilyl (TES) : Less sterically bulky than TBDMS, offering moderate stability under acidic or basic conditions. Easier deprotection compared to TBDMS, which is more resistant to hydrolysis .
- tert-Butyldimethylsilyl (TBDMS) : Provides superior steric protection and stability, commonly used in multi-step syntheses (e.g., nucleotide analogs in ) .
Q & A
Basic Research Questions
Q. What are the key structural features of (2S)-2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine that influence its reactivity in synthetic applications?
- Methodological Answer : The compound’s reactivity is governed by:
- Steric hindrance : The bis(3,5-dimethylphenyl) group creates significant steric bulk, which can slow nucleophilic attacks or coupling reactions. This necessitates the use of high-energy conditions (e.g., elevated temperatures) or catalysts to overcome kinetic barriers .
- Triethylsilyl (TES) ether : The TES group acts as a transient protecting group for hydroxyl intermediates, enabling selective functionalization. Its stability under basic/acidic conditions must be validated via TLC or in situ IR monitoring to avoid premature deprotection .
- Stereochemistry at C2 : The (2S) configuration requires asymmetric synthesis strategies, such as chiral auxiliaries or enantioselective catalysis, to maintain stereochemical integrity during derivatization .
Q. How can the enantiomeric purity of this compound be confirmed experimentally?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures or known standards .
- NMR with chiral solvating agents : Europium-based shift reagents (e.g., Eu(hfc)₃) can induce splitting of enantiomeric proton signals in ¹H NMR, allowing quantification of enantiomeric excess (ee) .
- Polarimetry : Measure specific optical rotation ([α]D) and compare to literature values for the (2S)-enantiomer .
Advanced Research Questions
Q. What computational approaches predict the stability of the triethylsilyl ether under catalytic conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the Si–O bond under varying conditions (e.g., acidic, basic, or Pd-catalyzed environments). Benchmark against experimental data for analogous silyl ethers (e.g., tert-butyldimethylsilyl (TBS) derivatives) .
- Molecular Dynamics (MD) : Simulate solvolysis pathways in polar aprotic solvents (e.g., THF) to identify potential hydrolysis sites. Correlate with experimental observations of TES stability in Suzuki-Miyaura couplings .
Q. How can steric effects from the bis(3,5-dimethylphenyl) group be mitigated in cross-coupling reactions?
- Methodological Answer :
- Ligand screening : Use bulky, electron-rich ligands (e.g., XPhos or SPhos) to enhance catalytic activity in Pd-mediated couplings. These ligands reduce steric clashes by pre-organizing the catalyst-substrate complex .
- Microwave-assisted synthesis : Apply microwave irradiation to accelerate reaction rates in sterically hindered systems, as demonstrated for similar pyrrolidine derivatives .
- Protecting group strategies : Temporarily mask the bis(3,5-dimethylphenyl) moiety with photolabile groups (e.g., nitroveratryl) to improve accessibility during functionalization .
Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., TES cleavage or epimerization) .
- Isotopic labeling : Introduce ¹³C or deuterium labels at key positions (e.g., C2) to trace stereochemical scrambling during synthesis .
- Batch consistency analysis : Compare yields across multiple batches using UPLC-MS to assess impurities (e.g., desilylated byproducts) and optimize purification protocols (e.g., silica gel vs. reverse-phase chromatography) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
